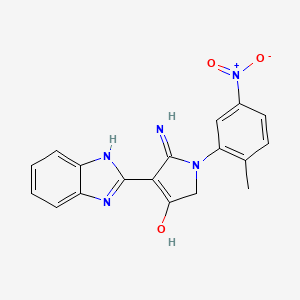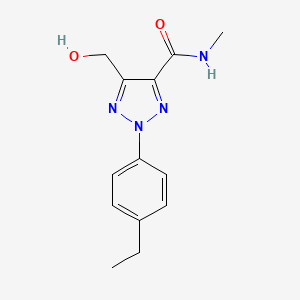
5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(2-methyl-5-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(2-methyl-5-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one” is a complex organic compound that features a benzodiazole ring fused with a pyrrolone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(2-methyl-5-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodiazole Ring: Starting with an ortho-phenylenediamine derivative, cyclization with a suitable reagent such as formic acid or nitrous acid can form the benzodiazole ring.
Formation of the Pyrrolone Ring: The benzodiazole intermediate can then undergo a condensation reaction with a nitrophenyl-substituted ketone to form the pyrrolone ring.
Amination: The final step involves introducing the amino group at the 5-position of the pyrrolone ring, which can be achieved through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the benzodiazole ring.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzodiazole or pyrrolone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or alkyl halides (for nucleophilic substitution) are commonly used.
Major Products
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Amino derivatives are common products.
Substitution: Various substituted benzodiazole or pyrrolone derivatives can be formed.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating catalytic reactions.
Materials Science:
Biology and Medicine
Pharmacology: The compound could be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Biochemistry: It may be used as a probe to study biochemical pathways or as a building block for more complex bioactive molecules.
Industry
Dye and Pigment Industry: The compound’s chromophoric properties could make it useful in the production of dyes and pigments.
Polymer Industry: It may be used as a monomer or additive in the synthesis of specialty polymers.
作用機序
The mechanism by which “5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(2-methyl-5-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one” exerts its effects would depend on its specific application. For instance:
Pharmacological Action: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Catalytic Action: As a ligand, it could facilitate the formation of active catalytic species, enhancing reaction rates and selectivity.
類似化合物との比較
Similar Compounds
Benzodiazole Derivatives: Compounds such as 2-aminobenzimidazole or 2-aminobenzothiazole share the benzodiazole core structure.
Pyrrolone Derivatives: Compounds like 3-acetyl-2,5-dihydro-1H-pyrrol-2-one or 3-methyl-2,5-dihydro-1H-pyrrol-2-one share the pyrrolone ring structure.
Uniqueness
“5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(2-methyl-5-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one” is unique due to the combination of the benzodiazole and pyrrolone rings, along with the specific substitution pattern. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C18H15N5O3 |
|---|---|
分子量 |
349.3 g/mol |
IUPAC名 |
4-(1H-benzimidazol-2-yl)-5-imino-1-(2-methyl-5-nitrophenyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C18H15N5O3/c1-10-6-7-11(23(25)26)8-14(10)22-9-15(24)16(17(22)19)18-20-12-4-2-3-5-13(12)21-18/h2-8,19,24H,9H2,1H3,(H,20,21) |
InChIキー |
ZJRPYHBYVBMLBL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-benzyl-6-chloro-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11389289.png)
![1-[5-[(4-Fluorophenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-2-methylpropan-1-one](/img/structure/B11389296.png)
![2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-furylmethyl)acetamide](/img/structure/B11389297.png)
![3-[(acetyloxy)methyl]-7-{[(1-ethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11389298.png)

![5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11389318.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B11389323.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11389331.png)
![2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(3,4,5-trimethoxybenzyl)ethanamine](/img/structure/B11389332.png)
![6-(4-Nitrophenyl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11389336.png)
![6-ethyl-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11389349.png)
![2-[3-(4-Methoxyphenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid](/img/structure/B11389351.png)
![6,8-dimethyl-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide](/img/structure/B11389358.png)
![N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11389364.png)
